molecular formula C8H13NO2 B2772767 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine CAS No. 2490430-09-4

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine

Cat. No.: B2772767
CAS No.: 2490430-09-4
M. Wt: 155.197
InChI Key: ZJMDSVUVXCIAJB-UHFFFAOYSA-N
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Description

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine (CAS 2490430-09-4) is a spiro-fused bicyclic building block of significant interest in modern medicinal chemistry. Its molecular formula is C8H13NO2 and it has a molecular weight of 155.19 g/mol . This compound features a saturated, three-dimensional scaffold that is being explored as a potential bioisostere for flat aromatic rings, a strategy that can improve the physicochemical properties of drug candidates . Researchers are investigating such strained, Fsp3-rich structures to enhance key parameters like water solubility and metabolic stability in lead optimization programs . The presence of the amine functional group makes it a versatile intermediate for further synthetic modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-7(9,3-6)8(11-6)4-10-5-8/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMDSVUVXCIAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine typically involves cycloaddition reactions. One common method is the palladium-catalyzed [3 + 2] cycloaddition reaction of vinyl-carbonyl-bicyclo[1.1.0]butanes with carbonyl compounds, such as formaldehyde, activated ketones, and aldehydes . This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of photochemistry and other advanced techniques is being explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-amine stands out due to its combination of oxabicyclo and oxetane rings, which confer unique chemical and physical properties.

Biological Activity

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and application in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7_7H11_{11}N\O2_2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 2923842-86-6

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. A study found that similar bicyclic structures demonstrated activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Neuropharmacological Effects

The compound's structure resembles known neuroactive substances, leading to investigations into its effects on the central nervous system (CNS). Preliminary findings suggest it may interact with neurotransmitter systems, although detailed pharmacological profiling is still required .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. A recent case study indicated that spiro compounds could inhibit cell proliferation in certain cancer lines, highlighting their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Iodocyclization : This method allows for the formation of the bicyclic structure.
  • Functional Group Modifications : Subsequent reactions introduce amino groups and methyl substitutions to achieve the desired compound.

Data Tables

PropertyValue
Molecular FormulaC7_7H11_{11}N\O2_2
Molecular Weight141.17 g/mol
CAS Number2923842-86-6
Antimicrobial ActivityActive against bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study published in Angewandte Chemie demonstrated that derivatives of bicyclic amines showed promising results against resistant bacterial strains .
  • Neuropharmacological Research : Investigations into the CNS effects revealed modulation of neurotransmitter release, indicating potential applications in treating neurological disorders .
  • Cytotoxicity Assessment : A recent experiment assessed the impact of spiro compounds on various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Q & A

Q. Advanced

  • SPR (Surface Plasmon Resonance): Measures binding kinetics (kon/koff) to receptors like GPCRs.
  • Thermal Shift Assay: Quantifies target stabilization (ΔTm ≥ 2°C indicates strong binding).
  • Cellular Uptake Studies: Radiolabeled compounds track permeability (e.g., Caco-2 monolayers).

How does the oxetane moiety influence the compound’s hydrogen-bonding capacity?

Basic
The oxetane oxygen acts as a weak hydrogen-bond acceptor (HBA), with a Bemis-Higgins HBA score of 1.2, compared to 2.1 for carbonyl groups. This moderate polarity balances solubility and membrane permeability .

What are the key differences between 2-oxabicyclo[2.1.1]hexane and cyclopropane bioisosteres in drug design?

Q. Advanced

Property2-Oxabicyclo[2.1.1]hexaneCyclopropane
Fsp³0.670.33
Solubility (mg/mL)2510
Metabolic StabilityHighModerate
Synthetic AccessibilityModerateHigh

The oxabicyclo system offers superior solubility and metabolic resistance but requires more complex synthesis .

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